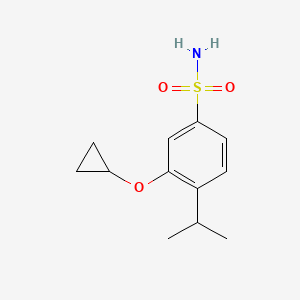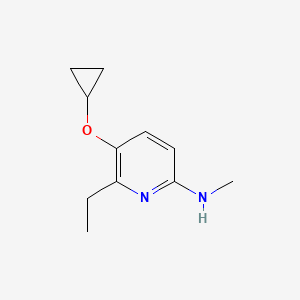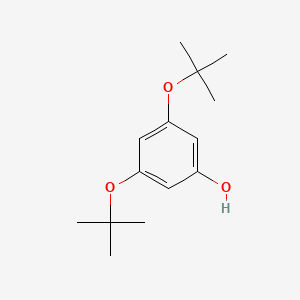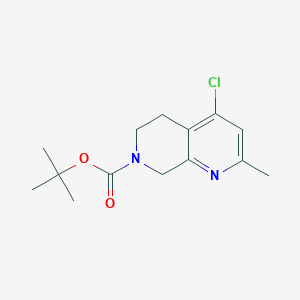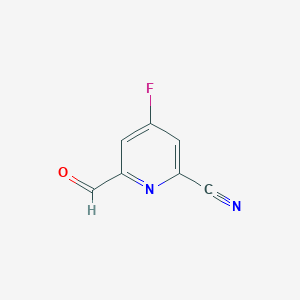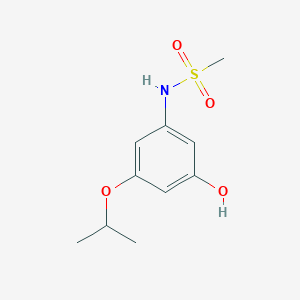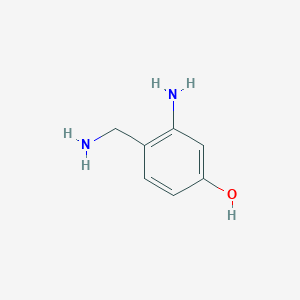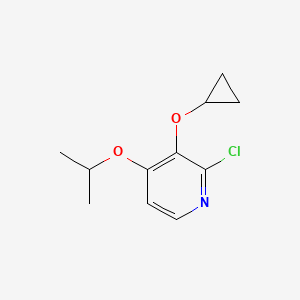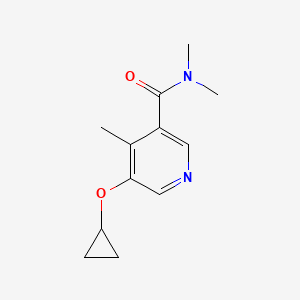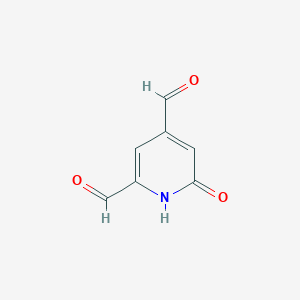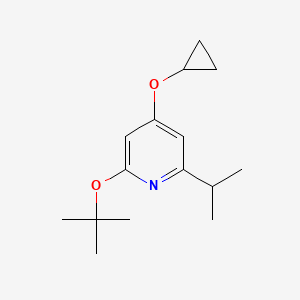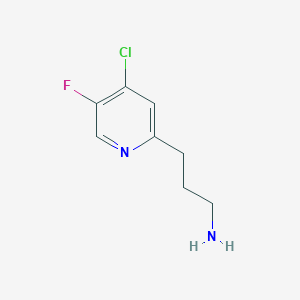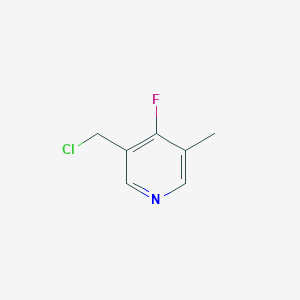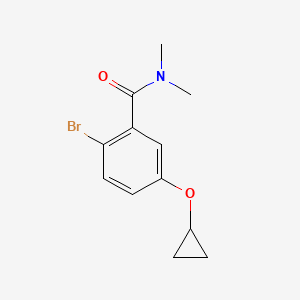
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.152 g/mol It is known for its unique structure, which includes a bromine atom, a cyclopropoxy group, and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-cyclopropoxy-N,N-dimethylbenzamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of this compound is ongoing.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group may play a role in its binding affinity and selectivity towards certain proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: This compound lacks the cyclopropoxy group, which may result in different reactivity and applications.
2-Bromo-5-chlorobenzonitrile: The presence of a nitrile group instead of the dimethylbenzamide moiety can lead to different chemical properties and uses.
2-Bromo-5-(cyclopropylmethoxy)-N,N-dimethylbenzamide: This compound is very similar but has a cyclopropylmethoxy group instead of a cyclopropoxy group, which may affect its reactivity and applications.
Uniqueness
2-Bromo-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
2-bromo-5-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14BrNO2/c1-14(2)12(15)10-7-9(5-6-11(10)13)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
UAAFVDJJQXTLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


